molecular formula C11H22N2O2 B6355966 tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate CAS No. 1821708-00-2

tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate

Cat. No.: B6355966
CAS No.: 1821708-00-2
M. Wt: 214.30 g/mol
InChI Key: FBYZKXFNBXLZDN-BDAKNGLRSA-N
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Description

tert-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an amine solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in peptide synthesis and other organic transformations .

Biology: The compound is used in biological research to study enzyme mechanisms and protein interactions. Its stability and reactivity make it suitable for various biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development or as a tool for studying drug-receptor interactions .

Industry: Industrially, the compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Benzyl carbamate
  • Methyl carbamate

Comparison: tert-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate is unique due to its specific piperidine moiety, which imparts distinct chemical and biological properties. Compared to other carbamates, it offers enhanced stability and reactivity, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[(2R,3S)-2-methylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYZKXFNBXLZDN-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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